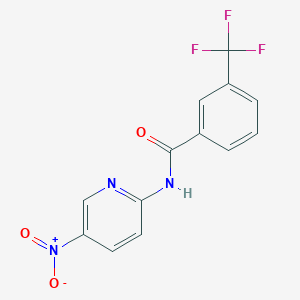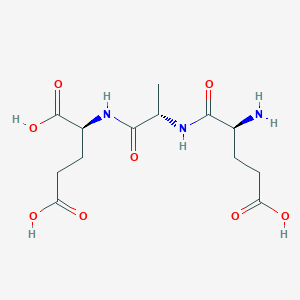
Phosphoramidous difluoride, (difluoroboryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidous difluoride, (difluoroboryl)-, is a chemical compound with the molecular formula BF₄HNP and a molecular weight of 132.793 . This compound is known for its unique chemical structure, which includes both phosphorus and boron atoms. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of phosphoramidous difluoride, (difluoroboryl)-, involves several methods. One common synthetic route includes the reaction of phosphorus halides with boron-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Phosphoramidous difluoride, (difluoroboryl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphoramidous difluoride, (difluoroboryl)-, has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism of action of phosphoramidous difluoride, (difluoroboryl)-, involves its interaction with molecular targets through its reactive phosphorus and boron centers. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Phosphoramidous difluoride, (difluoroboryl)-, can be compared with other similar compounds such as:
Phosphoramidous difluoride: This compound has a similar structure but lacks the boron atom, resulting in different reactivity and applications.
Difluorophosphinoamine: Another related compound that shares some chemical properties but differs in its specific applications and reactivity.
The uniqueness of phosphoramidous difluoride, (difluoroboryl)-, lies in its combination of phosphorus and boron atoms, which imparts distinctive chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
60073-67-8 |
|---|---|
Formule moléculaire |
BF4HNP |
Poids moléculaire |
132.80 g/mol |
InChI |
InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H |
Clé InChI |
YIVYCFKWGVBPKI-UHFFFAOYSA-N |
SMILES canonique |
B(NP(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
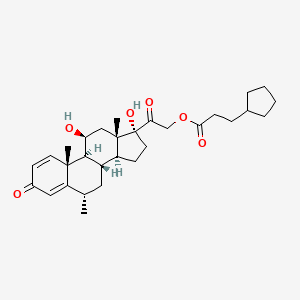
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
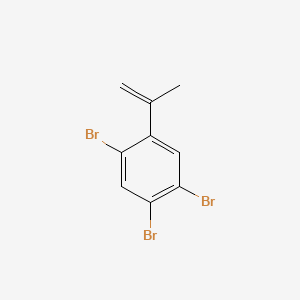
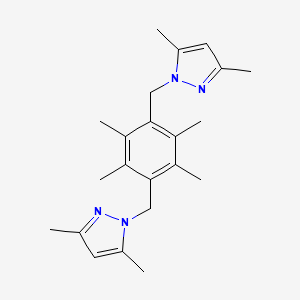
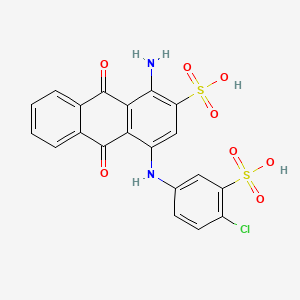



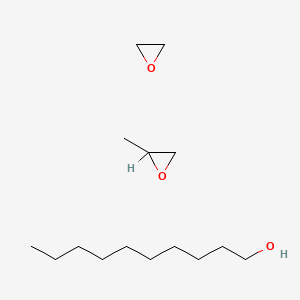
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
